(1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a fluoro-substituted aromatic ring, and a methoxy group, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzaldehyde and ®-1-amino-2-propanol.
Reaction Conditions: The key step involves the condensation of 4-fluoro-2-methoxybenzaldehyde with ®-1-amino-2-propanol under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its structural features allow it to act as a ligand in various biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including material science and nanotechnology.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the fluoro and methoxy groups enhance its binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-phenylpropan-2-OL: Lacks the fluoro and methoxy groups, resulting in different chemical and biological properties.
(1R,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL: Contains a chloro group instead of a fluoro group, affecting its reactivity and interactions.
(1R,2S)-1-Amino-1-(4-fluoro-2-hydroxyphenyl)propan-2-OL: Has a hydroxy group instead of a methoxy group, influencing its solubility and binding characteristics.
Uniqueness
The presence of both fluoro and methoxy groups in (1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL makes it unique compared to similar compounds. These substituents enhance its chemical stability, binding affinity, and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
InChI Key |
ATPBBYQRFBRDJK-WKEGUHRASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=C(C=C1)F)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)F)OC)N)O |
Origin of Product |
United States |
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